molecular formula C6H12N4S B13251799 3-[(1-Aminopropan-2-YL)sulfanyl]-4-methyl-4H-1,2,4-triazole

3-[(1-Aminopropan-2-YL)sulfanyl]-4-methyl-4H-1,2,4-triazole

Cat. No.: B13251799
M. Wt: 172.25 g/mol
InChI Key: BGASJUGUWHHFGR-UHFFFAOYSA-N
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Description

3-[(1-Aminopropan-2-YL)sulfanyl]-4-methyl-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with an aminopropyl group and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Aminopropan-2-YL)sulfanyl]-4-methyl-4H-1,2,4-triazole typically involves the reaction of 4-methyl-4H-1,2,4-triazole with 1-aminopropan-2-thiol under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[(1-Aminopropan-2-YL)sulfanyl]-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(1-Aminopropan-2-YL)sulfanyl]-4-methyl-4H-1,2,4-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(1-Aminopropan-2-YL)sulfanyl]-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1-Aminopropan-2-YL)sulfanyl]-4-methyl-4H-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to fulfill.

Properties

Molecular Formula

C6H12N4S

Molecular Weight

172.25 g/mol

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-amine

InChI

InChI=1S/C6H12N4S/c1-5(3-7)11-6-9-8-4-10(6)2/h4-5H,3,7H2,1-2H3

InChI Key

BGASJUGUWHHFGR-UHFFFAOYSA-N

Canonical SMILES

CC(CN)SC1=NN=CN1C

Origin of Product

United States

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